molecular formula C10H8O4 B1443022 Methyl 4-hydroxy-1-benzofuran-6-carboxylate CAS No. 1279218-51-7

Methyl 4-hydroxy-1-benzofuran-6-carboxylate

Cat. No.: B1443022
CAS No.: 1279218-51-7
M. Wt: 192.17 g/mol
InChI Key: QXBMFLNFZUZNRZ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-benzofuran-6-carboxylate is a chemical compound belonging to the benzofuran family. . This compound is characterized by a benzofuran ring with a hydroxyl group at the 4-position and a carboxylate ester group at the 6-position.

Biochemical Analysis

Biochemical Properties

Methyl 4-hydroxy-1-benzofuran-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the oxidative stress levels within cells, thereby protecting them from damage. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can influence various cellular processes .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, this compound can upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained upregulation of antioxidant defenses in cells, providing long-term protection against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can lead to toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within cells. Additionally, this compound can modulate the activity of key metabolic enzymes, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with various biomolecules and influence cellular processes. Additionally, post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-1-benzofuran-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-benzofuran-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated and nitrated benzofuran derivatives.

Scientific Research Applications

Methyl 4-hydroxy-1-benzofuran-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-1-benzofuran-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxylate ester groups allows for diverse chemical modifications and enhances its potential as a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

methyl 4-hydroxy-1-benzofuran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBMFLNFZUZNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C=COC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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